molecular formula C18H15FN2O5S B3636967 Dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate

Dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate

Cat. No.: B3636967
M. Wt: 390.4 g/mol
InChI Key: VJBWCQJFWYORRQ-UHFFFAOYSA-N
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Description

Dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a fluorobenzoyl group, a carbamothioylamino group, and a benzene-1,3-dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzene-1,3-dicarboxylate Core: This can be achieved through the esterification of benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the benzene-1,3-dicarboxylate core with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the Carbamothioylamino Group: The final step involves the reaction of the intermediate product with thiourea to introduce the carbamothioylamino group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biology: Use as a probe or ligand in biochemical assays.

    Industry: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with hydrophobic pockets in proteins, while the carbamothioylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(4-chlorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[(4-methylbenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[(4-bromobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate is unique due to the presence of the fluorobenzoyl group, which can impart distinct electronic properties and influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where fluorine’s unique properties are advantageous.

Properties

IUPAC Name

dimethyl 5-[(4-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O5S/c1-25-16(23)11-7-12(17(24)26-2)9-14(8-11)20-18(27)21-15(22)10-3-5-13(19)6-4-10/h3-9H,1-2H3,(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWCQJFWYORRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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